ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate
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Description
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.09153485 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to competitively inhibit certain enzymes . This suggests that the compound could interact with its targets by binding to the active site, thereby preventing the substrate from interacting with the enzyme and inhibiting its function.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often resulting in a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound could potentially have a broad range of effects at the molecular and cellular level .
Biological Activity
Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
The compound features a thiazole ring, which is known for its biological activity, and a thiophene moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives containing thiazole and thiophene rings exhibit significant antibacterial effects against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/ml |
Compound B | S. aureus | 16 µg/ml |
Ethyl Derivative | P. aeruginosa | 64 µg/ml |
Data adapted from recent antimicrobial studies .
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The presence of the thiazole ring is often associated with inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of TNF-alpha Production
A study investigated the effect of thiazole-containing compounds on TNF-alpha production in macrophages. Ethyl derivatives showed a significant reduction in TNF-alpha levels at concentrations as low as 10 µg/ml, indicating their potential use in inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and modulate immune responses. The thiazole and thiophene components are thought to play crucial roles in these mechanisms.
Properties
IUPAC Name |
ethyl 4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-25-20(24)14-6-8-15(9-7-14)22-18(23)11-10-17-19(21-13(2)27-17)16-5-4-12-26-16/h4-9,12H,3,10-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXMVJIKDARIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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